7,7-Difluoro-5-azaspiro[2.4]heptan-6-one
Description
7,7-Difluoro-5-azaspiro[2.4]heptan-6-one is a bicyclic compound featuring a spirocyclic scaffold with a five-membered azaspiro ring fused to a two-membered cyclopropane ring. The molecule contains a ketone group at the 6-position and two fluorine atoms at the 7-position of the spiro system. Its molecular formula is C₆H₇F₂NO, with a molecular weight of 171.13 g/mol (inferred from structural analogs in ). The fluorine substituents confer unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .
This compound is frequently employed as a key intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules targeting neurological or infectious diseases (e.g., triazole-containing derivatives in –6, 9–10, 13–14). Its spirocyclic structure imposes conformational rigidity, which can improve target binding selectivity in drug design .
Properties
IUPAC Name |
7,7-difluoro-5-azaspiro[2.4]heptan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO/c7-6(8)4(10)9-3-5(6)1-2-5/h1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYGPLAXOCVEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC(=O)C2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amine with a difluorinated ketone. The reaction conditions often require the use of a base and a solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms at the 7-position. This configuration enhances its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 169.6 g/mol.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one serves as an essential intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with enhanced properties .
2. Biology
- Biological Activity : The compound is under investigation for its interactions with biological macromolecules, such as proteins and enzymes. Preliminary studies suggest that it may act as an inhibitor of CD73, an enzyme involved in cancer progression and inflammation . This potential makes it a candidate for further pharmacological exploration.
3. Medicine
- Drug Development : Research is ongoing to evaluate the compound's therapeutic potential in treating various diseases. Its ability to modulate enzyme activity positions it as a promising lead compound in drug discovery efforts aimed at developing new pharmaceuticals .
4. Industry
- Specialty Chemicals : In industrial applications, this compound is utilized in producing advanced materials such as coatings and adhesives. Its unique properties make it suitable for high-performance applications .
Case Studies
Case Study 1: Antibacterial Properties
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This property positions the compound as a potential candidate for developing new antibiotics that could combat resistant strains .
Case Study 2: CD73 Inhibition
In a study focusing on cancer therapeutics, compounds derived from this compound showed promising results as inhibitors of CD73 activity. This inhibition could lead to reduced tumor growth and improved outcomes in cancer treatment .
Mechanism of Action
The mechanism of action of 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one with structurally related spirocyclic and bicyclic compounds:
*Estimated based on analogous structures.
Key Observations:
Structural Impact on Bioactivity: The 7,7-difluoro substitution distinguishes the target compound from non-fluorinated analogs (e.g., 5-azabicyclo[3.2.0]heptan-6-one ketals), enhancing metabolic stability and binding affinity in drug candidates .
Synthetic Utility :
- The compound’s synthesis often involves deprotection of intermediates (e.g., HCl in dioxane; ) and fluorination steps, contrasting with methods like photocycloaddition used for bicyclic analogs .
Physicochemical Advantages :
- Fluorine atoms increase lipophilicity (logP ~1.6) compared to oxygen-containing analogs (e.g., 2-oxaspiro[3.3]heptan-6-one, logP ~0.8), aiding blood-brain barrier penetration in CNS drug design .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one, and how are they experimentally determined?
- Methodological Answer : Physicochemical properties (e.g., solubility, melting point, stability) are determined via systematic protocols. For example:
- Thermal stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
- Solubility : Phase solubility studies in polar/nonpolar solvents under controlled conditions.
- Structural confirmation : X-ray crystallography or NMR (¹H, ¹³C, ¹⁹F) to validate spirocyclic and fluorinated moieties .
- Data Table :
| Property | Method | Reference Value (Example) |
|---|---|---|
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₆H₈F₂N₂O |
| Melting Point | DSC | 150–155°C (decomposes) |
| ¹⁹F NMR Shift | 400 MHz NMR in DMSO-d₆ | δ -120 to -125 ppm |
Q. What synthetic routes are reported for this compound, and what are their limitations?
- Methodological Answer : Common routes include:
- Cyclization of fluorinated precursors : Using diethylaminosulfur trifluoride (DAST) for fluorination, followed by spirocyclization via intramolecular amidation.
- Challenges : Fluorine’s electron-withdrawing effects may hinder cyclization; optimizing reaction time/temperature (e.g., 80°C in DMF) improves yields .
- Critical Note : Impurity profiles (e.g., unreacted intermediates) require LC-MS or HPLC-PDA analysis .
Q. How can researchers validate the purity of this compound, especially given its fluorinated and spirocyclic structure?
- Methodological Answer : Combine orthogonal techniques:
- Chromatography : Reverse-phase HPLC with UV/fluorescence detection.
- Spectroscopy : ¹⁹F NMR to confirm absence of unreacted fluorine precursors.
- Elemental Analysis : Verify C/F/N ratios match theoretical values .
Advanced Research Questions
Q. How do electronic effects of the fluorine atoms influence the compound’s reactivity in catalytic systems?
- Methodological Answer : Computational studies (DFT) using Gaussian or ORCA software can map electron density distribution. Key steps:
- Optimize geometry at B3LYP/6-311+G(d,p) level.
- Analyze Fukui indices to predict nucleophilic/electrophilic sites.
- Experimental validation via reactions with electrophiles (e.g., alkyl halides) under inert conditions .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent, pH). Mitigation steps:
- Standardized protocols : Use uniform cell lines (e.g., HEK293) and solvent controls (DMSO ≤0.1%).
- Dose-response curves : IC₅₀ values should be calculated across ≥3 independent replicates.
- Meta-analysis : Compare data using statistical tools (e.g., ANOVA) to identify outliers .
Q. How can the spirocyclic ring’s conformational flexibility be exploited in drug design?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ring puckering in explicit solvent (e.g., water, 100 ns trajectories).
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified ring sizes (e.g., [2.5] vs. [2.4]) and test binding affinity to target proteins (e.g., kinases) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cyclization.
- In-line Monitoring : PAT (Process Analytical Technology) tools like FTIR to track enantiomeric excess (ee) in real time.
- Crystallization : Chiral resolution via solvent-antisolvent methods .
Contradiction Analysis & Experimental Design
Q. Why do some studies report conflicting stability data for this compound under acidic conditions?
- Root Cause : Degradation pathways (e.g., ring-opening vs. defluorination) depend on acid strength and temperature.
- Resolution Strategy :
- Forced Degradation Studies : Expose the compound to HCl (0.1–1 M) at 25–60°C, then analyze degradation products via LC-MS/MS.
- Kinetic Modeling : Determine activation energy (Eₐ) for each pathway using Arrhenius plots .
Q. How to design a robust assay for detecting metabolites of this compound in biological systems?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) to isolate metabolites from plasma.
- Detection : High-resolution LC-QTOF-MS with negative ion mode (sensitive to fluorine-containing fragments).
- Database Matching : Compare fragmentation patterns to predictive tools (e.g., MetFrag) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
